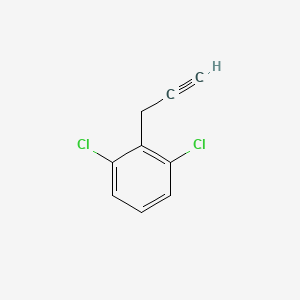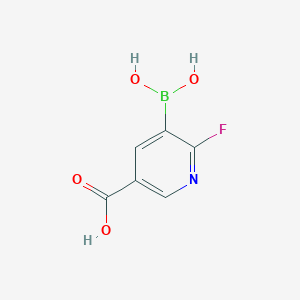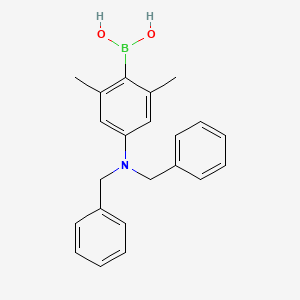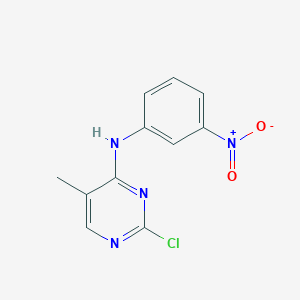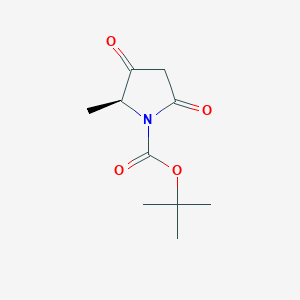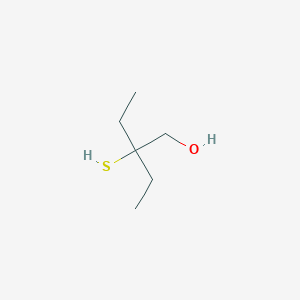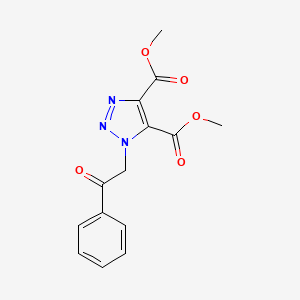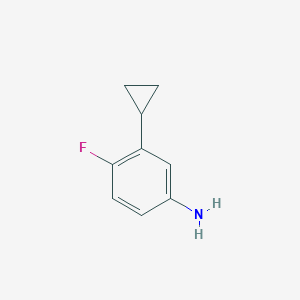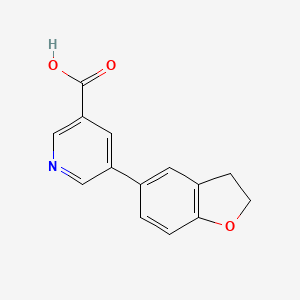
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid
Overview
Description
“5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid” is a compound with the CAS Number: 1272838-47-7. It has a molecular weight of 241.25 and its IUPAC name is 5-(2,3-dihydro-1-benzofuran-5-yl)nicotinic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11NO3/c16-14(17)12-6-11(7-15-8-12)9-1-2-13-10(5-9)3-4-18-13/h1-2,5-8H,3-4H2,(H,16,17) .Scientific Research Applications
Synthesis and Coordination Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid has been utilized in the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions. This compound was used in the preparation of complexes with copper and cobalt, demonstrating high thermal stability in these complexes (Mojumdar, Šimon, & Krutošíková, 2009).
Hydrogen Bonding and Pi-Pi Interactions
Research indicates that this compound, particularly its derivatives, shows significant hydrogen bonding and pi-pi interactions. These interactions lead to the formation of unique molecular structures and are essential in the creation of cocrystals with various compounds (Titi & Goldberg, 2009).
Novel Synthesis Techniques
Innovative methods for synthesizing derivatives of 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid have been explored, including transformations leading to various heterocyclic compounds. These methods offer new avenues for the creation of pharmacologically interesting compounds (Shachan‐Tov & Frimer, 2012).
Lanthanide-Based Coordination Polymers
The compound and its analogs have been used to support the development of lanthanide coordination compounds, contributing to the study of their photophysical properties. This application is particularly relevant in the field of material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Antimicrobial Activity
Derivatives of 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid have shown promising results in antimicrobial studies. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, making them potential candidates for antimicrobial drug development (Kenchappa & Bodke, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)12-6-11(7-15-8-12)9-1-2-13-10(5-9)3-4-18-13/h1-2,5-8H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWENGLGTBLDDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=CN=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



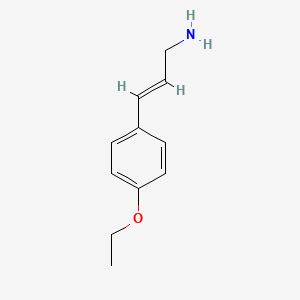
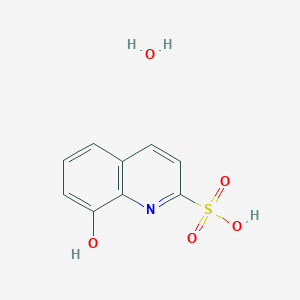
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
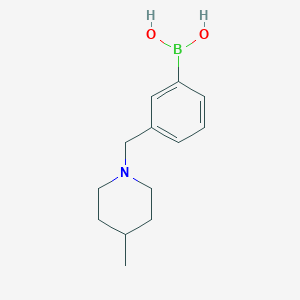
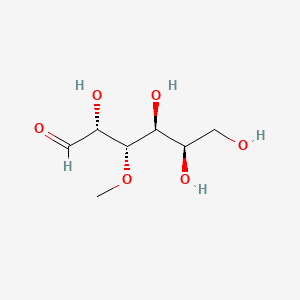
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)
